methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry
Scientific Research Applications
The scientific research applications of methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate are extensive:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its reactivity makes it useful in probing biochemical pathways and interactions within cells.
Industry: Utilized in creating specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation of a benzoic acid derivative with a pyrazolo[3,4-d]pyrimidine scaffold, followed by oxidation and sulfonation processes to introduce the dioxidotetrahydrothiophen moiety. Reaction conditions often require controlled temperatures and specific catalysts to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, this compound can be synthesized using flow chemistry techniques, which allow for the continuous production of intermediates and final products. These methods increase efficiency and reduce the risk of side reactions. Large-scale reactions are typically conducted in automated reactors, with precise control over reaction parameters to maximize output and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate can undergo oxidation to form various oxo-derivatives.
Reduction: Reduction reactions can convert the oxo-groups into hydroxyl groups, altering the compound's properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to modify the compound's reactivity and solubility.
Common Reagents and Conditions:
Oxidizing Agents: Examples include potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used.
Substituents: Halogenated compounds and other nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo-derivatives.
Reduction: Production of hydroxylated compounds.
Substitution: Diverse functionalized derivatives with potential therapeutic benefits.
Mechanism of Action
The mechanism by which methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate exerts its effects involves multiple molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to changes in cellular functions.
Pathways Involved: It may influence signaling pathways, such as kinase signaling cascades, by binding to specific proteins and modulating their function.
Comparison with Similar Compounds
Methyl 4-((4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate
Methyl 4-((1H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)benzoate
Unique Features:
The presence of the dioxidotetrahydrothiophen moiety distinguishes methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate from its counterparts, potentially enhancing its biochemical reactivity and specificity.
This comparison highlights the uniqueness of this compound, particularly in its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
methyl 4-[[1-(1,1-dioxothiolan-3-yl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-27-18(24)13-4-2-12(3-5-13)9-21-11-19-16-15(17(21)23)8-20-22(16)14-6-7-28(25,26)10-14/h2-5,8,11,14H,6-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUSNKPQWIQCLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4CCS(=O)(=O)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.